molecular formula C18H21ClN2O2 B11281557 Methanone, [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl](2-ethyl-1-piperidyl)-

Methanone, [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl](2-ethyl-1-piperidyl)-

Cat. No.: B11281557
M. Wt: 332.8 g/mol
InChI Key: RPLATHNAIQXCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazole ring, which are attached to a piperidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE involves several steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-methylisoxazole in the presence of a base to form the intermediate 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with 2-ethylpiperidine under suitable conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE can be compared with other similar compounds, such as:

The uniqueness of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-ETHYLPIPERIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H21ClN2O2/c1-3-13-8-6-7-11-21(13)18(22)16-12(2)23-20-17(16)14-9-4-5-10-15(14)19/h4-5,9-10,13H,3,6-8,11H2,1-2H3

InChI Key

RPLATHNAIQXCMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.